(5-Fluoro-6-methylpyridin-2-yl)methanol
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Overview
Description
“(5-Fluoro-6-methylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.15 and is a liquid at room temperature . The compound is also known by its IUPAC name, (6-fluoro-5-methylpyridin-2-yl)methanol .
Molecular Structure Analysis
The InChI code for “(5-Fluoro-6-methylpyridin-2-yl)methanol” is 1S/C7H8FNO/c1-5-2-3-6(4-10)9-7(5)8/h2-3,10H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(5-Fluoro-6-methylpyridin-2-yl)methanol” is a liquid at room temperature . It has a molecular weight of 141.15 and a molecular formula of C7H8FNO .Scientific Research Applications
Stereoselective Synthesis and Rearrangements
A study by Krow et al. (2004) details the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, where "(5-Fluoro-6-methylpyridin-2-yl)methanol" could potentially serve as a precursor. The research demonstrates the utility of this compound in creating structurally complex molecules through selectfluor and deoxo-fluor-mediated rearrangements, highlighting its role in facilitating novel synthetic routes for chemical synthesis (Krow et al., 2004).
Crystal Structure Analysis
Percino et al. (2005) conducted a study on the condensation reaction of "(5-Fluoro-6-methylpyridin-2-yl)methanol" with pyridine-2-carbaldehyde, resulting in the synthesis of an unexpected compound, which was then characterized by various spectroscopic methods and single crystal X-ray diffraction. This work underscores the compound’s role in producing new materials with potentially valuable physical properties, offering insights into the molecular and crystalline structure of the synthesized compounds (Percino et al., 2005).
Pharmacological Applications
In the realm of pharmacology, the structural motifs derived from "(5-Fluoro-6-methylpyridin-2-yl)methanol" have been explored for their potential biological activity. For instance, the synthesis and evaluation of new compounds for receptor affinity and agonist activity, as highlighted in studies of 5-HT receptor agonists, indicate the significance of fluoro-organic compounds in the development of new drugs with specific pharmacological profiles (Kimura et al., 2004).
Catalysis and Synthesis Innovation
Research on catalyst- and solvent-free synthesis methods, such as the work by Moreno-Fuquen et al. (2019), showcases the use of "(5-Fluoro-6-methylpyridin-2-yl)methanol" derivatives in innovative synthetic approaches that enhance efficiency and sustainability in chemical processes. These methods provide a greener alternative to traditional synthesis, emphasizing the compound's utility in developing environmentally friendly chemical processes (Moreno-Fuquen et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBRQNSELBRUBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741829 |
Source
|
Record name | (5-Fluoro-6-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40741829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-6-methylpyridin-2-yl)methanol | |
CAS RN |
1283717-69-0 |
Source
|
Record name | (5-Fluoro-6-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40741829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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